molecular formula C14H13ClN4S B284825 3-[(2-Chlorobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine

3-[(2-Chlorobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine

Cat. No. B284825
M. Wt: 304.8 g/mol
InChI Key: DTXISKFUVTXHTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-Chlorobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to have unique properties that make it useful in a variety of research areas, including drug discovery, biochemistry, and pharmacology. In

Mechanism of Action

The mechanism of action of 3-[(2-Chlorobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine is not fully understood, but it is believed to involve the inhibition of viral replication and cancer cell growth. This compound has been shown to target specific enzymes and proteins involved in these processes, leading to the inhibition of viral replication and cancer cell growth.
Biochemical and Physiological Effects
3-[(2-Chlorobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine has been found to have a range of biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of viral enzymes and proteins, leading to the inhibition of viral replication. It has also been found to induce apoptosis, or programmed cell death, in cancer cells, leading to the inhibition of cancer cell growth.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[(2-Chlorobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine in lab experiments is its potent antiviral and anticancer activity. This compound has been shown to be effective against a range of viruses and cancer cell lines, making it a potentially useful tool for studying these diseases. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been found to have cytotoxic effects on some cell lines, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 3-[(2-Chlorobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine. One area of research is the optimization of the synthesis method to produce higher yields of pure product. Another area of research is the study of the compound's mechanism of action in more detail. This could lead to the development of more potent and selective inhibitors of viral replication and cancer cell growth. Additionally, further studies are needed to determine the potential toxicity of this compound and its suitability for use in animal models and clinical trials.

Synthesis Methods

The synthesis of 3-[(2-Chlorobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine involves the reaction of 2-chlorobenzylthiol with 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-thiol in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. This synthesis method has been optimized to produce high yields of pure 3-[(2-Chlorobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine.

Scientific Research Applications

3-[(2-Chlorobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine has been studied for its potential applications in scientific research. This compound has been found to have a range of properties that make it useful in a variety of research areas, including drug discovery, biochemistry, and pharmacology. For example, this compound has been shown to have potent antiviral activity against a range of viruses, including HIV and hepatitis C virus. It has also been found to have anticancer activity against a range of cancer cell lines, making it a potential candidate for cancer therapy.

properties

Molecular Formula

C14H13ClN4S

Molecular Weight

304.8 g/mol

IUPAC Name

3-[(2-chlorophenyl)methylsulfanyl]-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine

InChI

InChI=1S/C14H13ClN4S/c1-9-7-10(2)19-13(16-9)17-18-14(19)20-8-11-5-3-4-6-12(11)15/h3-7H,8H2,1-2H3

InChI Key

DTXISKFUVTXHTD-UHFFFAOYSA-N

SMILES

CC1=CC(=NC2=NN=C(N12)SCC3=CC=CC=C3Cl)C

Canonical SMILES

CC1=CC(=NC2=NN=C(N12)SCC3=CC=CC=C3Cl)C

Origin of Product

United States

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